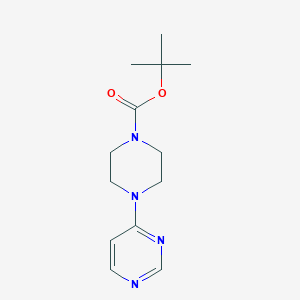

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H20N4O2 . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyrimidine compounds. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen atoms. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is often employed in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific receptors or enzymes in the body.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structural properties make it a valuable intermediate in various chemical processes .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .

Comparación Con Compuestos Similares

- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in the synthesis of compounds that require precise interaction with biological targets. The pyrimidine ring also enhances the compound’s stability and reactivity compared to other similar piperazine derivatives .

Actividad Biológica

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 264.32 g/mol. The compound features a tert-butyl group, a piperazine ring, and a pyrimidine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.32 g/mol |

| CAS Number | 205059-24-1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological processes and cancer pathways. Preliminary studies suggest that the compound may modulate receptor activities, indicating potential therapeutic applications in treating neurological disorders and cancers.

Interaction with Biological Targets

The compound's mechanism involves binding to specific receptors or enzymes, which leads to modulation of their activities. This interaction can result in various biological effects depending on the target involved. For instance, it has been noted for its potential inhibitory effects on certain pathways relevant to cancer progression.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity across various assays. Here are some key findings:

- Antiviral Activity : Analogues of piperazine derivatives have shown potent antiviral activity against chikungunya virus (CHIKV). The structure–activity relationship (SAR) studies revealed that modifications to the piperazine and pyrimidine moieties could enhance antiviral efficacy .

- Cancer Research : In studies focused on phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis linked to cancer cell proliferation, compounds similar to tert-butyl 4-(pyrimidin-4-yl)piperazine were evaluated for their inhibitory effects. These studies indicated that certain structural features significantly influence potency against cancer cell lines .

- Neuropharmacology : The compound has been investigated for its effects on neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Its ability to modulate receptor activities indicates a role in influencing synaptic transmission.

Case Studies

Several case studies have highlighted the compound's potential:

- Study on CHIKV Inhibition : A study identified several piperazine derivatives as selective inhibitors of CHIKV, demonstrating that structural modifications could lead to improved antiviral properties. The optimized compounds exhibited significant antiviral activity across multiple strains of CHIKV, suggesting broad-spectrum efficacy .

- PHGDH Inhibition : Another study focused on high-throughput screening for inhibitors of PHGDH, where piperazine derivatives were found to be effective. The research established a connection between structural characteristics and inhibitory potency, paving the way for further development of these compounds as therapeutic agents against cancer .

Propiedades

IUPAC Name |

tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDGVJCIWVOYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594146 | |

| Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221050-89-1 | |

| Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.